molecular formula C9H15NO3 B1355806 1-Propanoylpiperidine-2-carboxylic acid CAS No. 1103289-56-0

1-Propanoylpiperidine-2-carboxylic acid

Cat. No.: B1355806
CAS No.: 1103289-56-0
M. Wt: 185.22 g/mol
InChI Key: VKARCZKZPJUTSF-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Carboxylic Acids Research Landscape

Piperidine carboxylic acids, and their derivatives, are significant structural units in a vast number of biologically active compounds and natural products. nih.govresearchgate.net The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. biointerfaceresearch.com The presence of a carboxylic acid group provides a handle for further chemical modifications and can play a crucial role in the molecule's interaction with biological targets.

The N-acylation of piperidine-2-carboxylic acid, as seen in 1-propanoylpiperidine-2-carboxylic acid, is a common strategy in medicinal chemistry to modulate the compound's properties. The nature of the acyl group can influence the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, thereby affecting its biological activity. Research into N-acyl piperidine derivatives has explored their potential as enzyme inhibitors, antimicrobial agents, and in other therapeutic areas. nih.govnih.gov For instance, various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase, demonstrating the therapeutic potential of this class of compounds. nih.gov

Historical Trajectories and Early Explorations of Piperidine-Based Compounds

The history of piperidine-based compounds is deeply rooted in the study of natural products. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org This discovery marked a significant milestone in the field of alkaloid chemistry. wikipedia.org

Early explorations into piperidine chemistry were largely driven by the desire to understand the structure and activity of naturally occurring alkaloids. Many of these alkaloids, such as coniine from poison hemlock and lobeline (B1674988) from Indian tobacco, feature the piperidine ring and exhibit potent physiological effects. nih.govresearchgate.net The synthesis of piperidine was first achieved through the reduction of pyridine (B92270), a method that is still used in industrial production today. wikipedia.org The development of synthetic methods to create substituted piperidines has been a continuous area of research, enabling the preparation of a vast array of derivatives for pharmacological evaluation. nih.govdtic.mil

Current Academic Significance and Future Directions in Chemical and Biochemical Investigations

While direct academic studies on this compound are limited, the broader class of N-acyl piperidine carboxylic acids continues to be an active area of research. The versatility of the piperidine scaffold and the ability to readily modify the N-acyl group make these compounds attractive for the development of new therapeutic agents and chemical probes. researchgate.netacs.org

Future research directions for compounds like this compound are likely to focus on several key areas:

Synthesis of Analogues: The synthesis and biological evaluation of a library of analogues with variations in the N-acyl chain and stereochemistry of the carboxylic acid could lead to the discovery of compounds with specific biological activities.

Enzyme Inhibition Studies: Given that many N-acyl piperidine derivatives exhibit enzyme inhibitory activity, screening this compound and its analogues against various enzyme targets could be a fruitful area of investigation. nih.gov

Material Science Applications: Functionalized piperidine carboxylic acids have been explored for their use in creating magnetic catalysts and as components of nanocarriers for drug delivery. researchgate.netnih.gov

The continued exploration of piperidine-based compounds is expected to yield novel molecules with diverse applications in medicine and materials science. The development of efficient and stereoselective synthetic methods will be crucial for advancing this field. nih.govtaylorfrancis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propanoylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKARCZKZPJUTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations Involving the 1 Propanoylpiperidine 2 Carboxylic Acid Scaffold

Mechanistic Investigations of Nucleophilic Acyl Substitutions at the Carboxylic Acid Center

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acids and their derivatives. libretexts.orgmsu.edu For 1-Propanoylpiperidine-2-carboxylic acid, these transformations involve the conversion of the hydroxyl group of the carboxylic acid into a better leaving group, followed by attack from a nucleophile. khanacademy.orgmasterorganicchemistry.com The general mechanism proceeds through a two-stage addition-elimination process, wherein a nucleophile adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate. khanacademy.orgvanderbilt.edu This intermediate subsequently collapses, expelling the leaving group and reforming the carbonyl double bond. khanacademy.orgvanderbilt.edu

Direct reaction of the carboxylic acid with most nucleophiles is often slow or ineffective because the hydroxyl group is a poor leaving group. jackwestin.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl into a group that can be more easily displaced. researchgate.netuobasrah.edu.iq Common activated derivatives include acyl chlorides and acid anhydrides. libretexts.orguobasrah.edu.iq

Acyl Chloride Formation: The conversion of this compound to its corresponding acyl chloride is typically achieved using thionyl chloride (SOCl₂). libretexts.orgopenstax.org

Mechanism:

The carboxylic acid's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. libretexts.org

This initial attack leads to the formation of a protonated acyl chlorosulfite intermediate after the loss of a chloride ion. This step effectively transforms the hydroxyl group into a much better leaving group. libretexts.orgopenstax.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. libretexts.org

A tetrahedral intermediate is formed, which then collapses, leading to the elimination of sulfur dioxide (SO₂) and a proton to yield the final acyl chloride product. youtube.com

Acid Anhydride (B1165640) Formation: Acid anhydrides can be formed from this compound through several methods. One common laboratory method involves the reaction of the carboxylic acid (or its carboxylate salt) with a pre-formed acid chloride. libretexts.orgjackwestin.com

Mechanism (via Acyl Chloride):

A base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. jackwestin.com

This carboxylate attacks the electrophilic carbonyl carbon of an acyl chloride. jackwestin.com

The resulting tetrahedral intermediate collapses, expelling the chloride ion as the leaving group to form the acid anhydride. libretexts.orgjackwestin.com

Another pathway involves the dehydration of two carboxylic acid molecules, though this typically requires high heat. openstax.org Alternatively, coupling reagents can facilitate anhydride formation.

Derivative Activating Reagent Key Intermediate Leaving Groups
Acyl ChlorideThionyl Chloride (SOCl₂)Acyl chlorosulfiteSO₂, HCl
Acid AnhydrideAcyl Chloride/BaseTetrahedral AdductCl⁻

Amide bond formation is a critical transformation, often requiring the initial activation of the carboxylic acid. researchgate.netmdpi.com The direct reaction between this compound and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium-carboxylate salt. jackwestin.comorgsyn.org

Mechanism via Coupling Reagents (e.g., DCC): Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate amide bond formation directly from carboxylic acids and amines. jackwestin.comopenstax.org

Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate contains an excellent leaving group. openstax.org

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated O-acylisourea.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Collapse and Product Formation: The intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. openstax.org

Mechanism via Acyl Chlorides: A more traditional, two-step approach involves first converting the carboxylic acid to an acyl chloride as described previously.

The amine acts as a nucleophile and attacks the highly electrophilic carbonyl carbon of the acyl chloride. uobasrah.edu.iq

The subsequent collapse of the tetrahedral intermediate expels the chloride ion. youtube.com

A final deprotonation step, typically by a second equivalent of the amine or another base, yields the neutral amide product. libretexts.org

Method Activating Agent Reactive Intermediate Key Mechanistic Steps
Coupling ReagentDicyclohexylcarbodiimide (DCC)O-acylisoureaActivation, Nucleophilic Attack, Collapse
Two-StepThionyl Chloride (SOCl₂)Acyl ChlorideAcyl Chloride Formation, Nucleophilic Attack, Elimination

Esterification of this compound can be achieved through various methods, with the Fischer esterification being a classic example. byjus.commasterorganicchemistry.com This process involves the reaction of the carboxylic acid with an alcohol under acidic conditions. libretexts.orgmasterorganicchemistry.com

Fischer Esterification Mechanism: The Fischer esterification is an equilibrium process, and all steps are reversible. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Protonation of Carbonyl: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups, converting it into a good leaving group (water). libretexts.orgchemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the ester product. libretexts.orgchemguide.co.uk

The equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Reactivity and Transformation Mechanisms at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the this compound scaffold is part of a tertiary amide. Unlike the nitrogen in a simple piperidine ring (a secondary amine), this amide nitrogen is significantly less nucleophilic and basic. uobasrah.edu.iq This reduced reactivity is due to the resonance delocalization of the nitrogen's lone pair of electrons into the adjacent propanoyl carbonyl group. The lone pair is less available to attack electrophiles like acylating or alkylating agents.

Consequently, further acylation or alkylation directly at the piperidine nitrogen is generally not a feasible reaction under standard conditions. Such reactions typically require a nucleophilic nitrogen, a characteristic that is suppressed by the amide functionality. Attempting such reactions would likely lead to reactions at the more reactive carboxylic acid site instead.

Proton transfer reactions involving this compound are dominated by the acidic nature of the carboxylic acid group.

Deprotonation (Salt Formation with a Base): In the presence of a base (e.g., sodium hydroxide (B78521), potassium carbonate), the acidic proton of the carboxylic acid group is readily abstracted. This is a standard acid-base reaction.

Mechanism: The base removes the proton from the hydroxyl group of the carboxylic acid, forming a carboxylate anion and the conjugate acid of the base. The resulting product is an ionic salt, such as sodium 1-propanoylpiperidine-2-carboxylate.

Protonation (Reaction with a Strong Acid): While the amide nitrogen is not strongly basic, the carbonyl oxygen of the amide can be protonated under strongly acidic conditions. However, the most common proton transfer event in a basic or neutral context is the deprotonation of the carboxylic acid. The formation of salts primarily occurs at the carboxyl group, which significantly influences the molecule's solubility and physical properties. nih.gov

Stereochemical Influences on Reaction Outcomes

The stereochemistry of the this compound scaffold is a critical determinant of its chemical reactivity and biological activity. The presence of a stereocenter at the C2 position, along with the conformational constraints imposed by the piperidine ring and the N-propanoyl group, gives rise to complex stereochemical challenges and opportunities in synthesis and molecular interactions.

Control and Analysis of Diastereoselectivity and Enantioselectivity in Syntheses

The synthesis of specific stereoisomers of this compound and its derivatives is a significant objective, often dictated by the desired biological application. Control of both diastereoselectivity and enantioselectivity is paramount in achieving chirally pure compounds. Various strategies have been developed for the asymmetric synthesis of substituted pipecolic acid derivatives, which can be adapted for the synthesis of the 1-propanoyl analogue. nih.gov

Common approaches to induce stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions. For instance, asymmetric aza-Diels-Alder reactions have been employed to produce substituted pipecolic acid derivatives with high levels of stereocontrol. nih.gov In such reactions, the choice of chiral auxiliary on either the imine or the diene can direct the facial selectivity of the cycloaddition, leading to a specific enantiomer of the product.

Furthermore, diastereoselective functionalization of a pre-existing N-acyl pipecolic acid scaffold is a viable strategy. For example, the enolate derived from an N-acylated pipecolic acid ester can be alkylated, and the stereochemical outcome of this reaction is influenced by the existing stereocenter at C2 and the conformation of the piperidine ring. The N-acyl group plays a crucial role in determining the ring conformation and, consequently, the accessibility of the enolate to electrophiles from either the axial or equatorial face.

While specific studies detailing the diastereoselective and enantioselective synthesis of this compound are not extensively documented in the reviewed literature, the principles can be inferred from studies on analogous N-acyl derivatives. The following table illustrates typical stereochemical outcomes in the synthesis of N-acyl pipecolic acid derivatives, which are expected to be comparable for the N-propanoyl counterpart.

Reaction TypeSubstrate(s)Chiral InfluenceMajor Product StereochemistryDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
Asymmetric Aza-Diels-AlderImine with chiral auxiliary and dieneMatched chiral auxiliaries on nitrogen and esterSingle regio- and diastereoisomer>95% d.e. nih.gov
Diastereoselective AlkylationN-Boc-pipecolic acid methyl ester enolateSubstrate control (existing C2 stereocenter)trans-2,3-disubstitutedVariable, dependent on electrophile and conditions
Intramolecular CyclizationAcyclic amino ester precursorChiral pool starting material (e.g., (R)-(-)-2-phenylglycinol)High diastereoselectivity in bicyclic lactam formationHigh d.e. nih.gov
Chelate-Enolate Claisen RearrangementN-allylated pipecolic acid derivativeStereoselective formation of enolateHighly stereoselective introduction of substituentsHigh stereoselectivity uzh.ch

This table is illustrative and based on syntheses of related N-acyl pipecolic acid derivatives. The stereochemical outcomes for this compound are expected to follow similar principles.

The analysis of diastereoselectivity and enantioselectivity is typically carried out using techniques such as chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and X-ray crystallography.

Conformational Analysis and its Correlation with Reactivity Profiles

The reactivity of the this compound scaffold is intrinsically linked to its conformational preferences. The piperidine ring can, in principle, adopt chair, boat, and twist-boat conformations. For N-acylpiperidines, the situation is further complicated by the restricted rotation around the N-C(O) bond due to amide resonance, leading to cis and trans conformers with respect to the orientation of the carbonyl oxygen and the C2 substituent.

A significant body of research indicates that for N-acylpiperidines with a substituent at the 2-position, there is a strong preference for the substituent to occupy an axial position. nih.govacs.org This preference is attributed to pseudoallylic strain (also known as A(1,3) strain), which arises from the steric interaction between the C2 substituent and the N-acyl group when the substituent is in the equatorial position. The partial double bond character of the amide C-N bond makes the nitrogen and its substituents more planar, exacerbating this steric clash in the equatorial conformation. To alleviate this strain, the C2 substituent preferentially adopts an axial orientation.

Computational studies have quantified this preference, showing that the axial conformer of a 2-substituted N-acylpiperidine can be more stable than the equatorial conformer by up to 3.2 kcal/mol. nih.govacs.org The chair conformation is generally favored over the twist-boat conformation, with the latter being less stable by approximately 1.5 kcal/mol. nih.govacs.org

This pronounced conformational bias has a direct impact on the reactivity of this compound. For reactions involving the C2 position, such as enolate formation and subsequent electrophilic attack, the axial disposition of the carboxylic acid group (or its ester derivative) dictates the trajectory of incoming reagents. An electrophile will preferentially approach from the less sterically hindered equatorial face.

The following table summarizes the key conformational features of the this compound scaffold.

Conformational FeaturePreferred StateEnergetic Favorability (ΔG)Primary ReasonImpact on Reactivity
C2-Substituent OrientationAxialup to -3.2 kcal/mol nih.govacs.orgMinimization of pseudoallylic (A(1,3)) strainDirects incoming reagents to the equatorial face for reactions at C2.
Piperidine Ring ConformationChair~ -1.5 kcal/mol vs. Twist-Boat nih.govacs.orgLower torsional and steric strainDefines the steric and electronic environment of all ring positions.
Amide Bond ConformationTrans (carbonyl O vs. C2 substituent)Generally favored to reduce steric clashSteric hindranceInfluences the precise orientation of the N-propanoyl group and its steric impact.

Advanced Spectroscopic Characterization and Computational Analysis of 1 Propanoylpiperidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete picture of the molecular framework and stereochemistry of 1-Propanoylpiperidine-2-carboxylic acid can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen) and the magnetic anisotropy of the carbonyl groups. Protons on carbons adjacent to the carboxylic acid or the amide nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.orglibretexts.org

The acidic proton of the carboxylic acid group is highly deshielded and is anticipated to appear as a broad singlet in the 10.0-13.2 ppm region, a characteristic range for such protons. libretexts.orgorgchemboulder.com The proton on the chiral center (C2), being alpha to both the nitrogen atom and the carboxylic acid carbonyl group, would be significantly downfield. The protons of the propanoyl group's ethyl moiety are expected to exhibit a typical quartet and triplet pattern. The remaining piperidine (B6355638) ring protons would present as complex, overlapping multiplets in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.2Broad Singlet
Piperidine H-24.5 - 5.0Multiplet
Propanoyl -CH₂-2.2 - 2.7Quartet (q)
Piperidine H-3, H-4, H-5, H-61.3 - 2.5Complex Multiplets
Propanoyl -CH₃1.0 - 1.3Triplet (t)

Carbon-13 NMR Analysis for Molecular Framework Characterization

The ¹³C NMR spectrum provides direct evidence for the number of distinct carbon environments in the molecule. For this compound, nine unique carbon signals are expected. The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing furthest downfield. The carbonyl carbon of a carboxylic acid typically resonates in the 160-180 ppm range. libretexts.orgwisc.edu The amide carbonyl carbon is also strongly deshielded. libretexts.org The carbon atom at the chiral center (C2) is shifted downfield due to its attachment to both the nitrogen and the carboxyl group. The remaining carbons of the piperidine ring and the propanoyl group appear at higher fields. The chemical shift decreases as the carbon atom's distance from the electronegative oxygen and nitrogen atoms increases. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)170 - 185
Amide (-C O-)165 - 180
Piperidine C-255 - 70
Piperidine C-640 - 55
Piperidine C-3, C-4, C-520 - 40
Propanoyl -C H₂-25 - 40
Propanoyl -C H₃5 - 20

Application of 2D NMR Techniques for Connectivity and Stereochemical Assignment

While 1D NMR provides information on the chemical environments of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them. Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Furthermore, Homonuclear Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. For instance, it would show correlations between the H-2 proton and the adjacent H-3 protons on the piperidine ring, and between the methylene (B1212753) and methyl protons of the propanoyl group. For more complex structural confirmation, Heteronuclear Multiple Bond Correlation (HMBC) is employed to identify longer-range (2-3 bond) couplings between protons and carbons. princeton.edu This would be instrumental in confirming the placement of the propanoyl group on the nitrogen atom by observing a correlation between the propanoyl methylene protons and the amide carbonyl carbon.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.org For this compound, these methods are particularly useful for characterizing the two carbonyl groups and the carboxylic acid's hydroxyl group.

The presence of two distinct carbonyl groups—a carboxylic acid and a tertiary amide—is expected to give rise to two separate, strong absorption bands in the IR spectrum. ucla.edu The C=O stretching frequency is sensitive to its electronic environment.

Carboxylic Acid C=O: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which lowers the carbonyl stretching frequency. This absorption is expected to be a strong band in the range of 1690-1760 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Amide C=O: The carbonyl stretch of a tertiary amide (often called the Amide I band) is influenced by resonance with the nitrogen lone pair. This generally results in a lower stretching frequency compared to ketones or carboxylic acids, typically appearing in the 1630-1690 cm⁻¹ region. libretexts.orgpg.edu.pl

The Raman spectrum would also show corresponding C=O stretching bands, which can be useful for studying molecules in aqueous solutions. ias.ac.in

Table 3: Characteristic Carbonyl (C=O) Stretching Frequencies

Functional GroupPredicted IR Absorption (cm⁻¹)Intensity
Carboxylic Acid (Dimer)1690 - 1760Strong
Tertiary Amide (Amide I)1630 - 1690Strong

Characterization of O-H Stretching and Wagging Modes in Carboxylic Acids

The hydroxyl (O-H) group of the carboxylic acid functionality has highly distinctive features in the IR spectrum, primarily due to strong intermolecular hydrogen bonding. spectroscopyonline.com

O-H Stretch: The O-H stretching vibration of a carboxylic acid dimer is one of the most recognizable absorptions in IR spectroscopy. It appears as a very broad and intense band that spans a wide frequency range, typically from 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org This broadness is a direct consequence of the hydrogen bonding. spectroscopyonline.com This band often overlaps with the sharper C-H stretching absorptions. orgchemboulder.com

O-H Wag: Another characteristic, though less commonly discussed, vibration is the out-of-plane O-H bend, or "wag." This vibration also gives rise to a broad absorption, generally found in the 900-960 cm⁻¹ region, and its presence is a diagnostically useful feature for identifying carboxylic acids. spectroscopyonline.com

These characteristic vibrational modes provide unambiguous evidence for the presence of the carboxylic acid functional group within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound. With a molecular formula of C9H15NO3, the compound has a monoisotopic mass of 185.1052 g/mol . In a typical mass spectrometry experiment using electrospray ionization (ESI), the molecule would likely be observed as a protonated species, [M+H]+, at a mass-to-charge ratio (m/z) of 186, or as a deprotonated species, [M-H]-, at m/z 184.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound is dictated by the presence of its key functional groups: the tertiary amide, the carboxylic acid, and the piperidine ring. Based on established fragmentation rules for N-acyl amino acids and cyclic amines, several characteristic fragmentation pathways can be predicted. nih.govnih.govlibretexts.org

One of the most common fragmentation events for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. libretexts.org For this compound, the primary fragmentation pathways would likely involve:

Loss of the carboxyl group: A characteristic loss of a formic acid molecule (HCOOH, 46 Da) or the neutral loss of CO2 (44 Da) and H2O (18 Da) from the protonated molecule is a common pathway for amino acids. nih.gov Another possibility is the loss of the entire COOH radical (45 Da). libretexts.org

Cleavage of the N-acyl bond: The bond between the piperidine nitrogen and the propanoyl carbonyl group can cleave, leading to the loss of the propanoyl group. This can result in a fragment corresponding to the piperidine-2-carboxylic acid moiety.

Ring opening of the piperidine: The saturated heterocyclic ring can undergo cleavage, leading to a series of smaller fragment ions.

McLafferty Rearrangement: Given the propanoyl group, a McLafferty rearrangement is possible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

A predictive table of major fragment ions for the protonated molecule ([M+H]+ at m/z 186) is presented below.

Predicted m/zProposed Fragment StructureNeutral Loss
141.08[M+H - HCOOH]⁺Formic Acid (46 Da)
129.08[M+H - C₃H₅O]⁺ (Propanoyl radical loss)C₃H₅O (57 Da)
84.08Piperidine iminium ionC₄H₅O₃ (102 Da)
70.06Propanoyl acylium ion [CH₃CH₂CO]⁺C₆H₁₀NO₂ (130 Da)

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling serve as powerful, non-experimental tools to investigate the properties of this compound at the atomic level. These methods allow for the prediction of spectroscopic data, the exploration of reaction pathways, and the characterization of the molecule's conformational flexibility, offering insights that complement and guide experimental work. tandfonline.comnih.gov

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the structural and spectroscopic properties of molecules with high accuracy. scirp.org For this compound, methods such as B3LYP with a basis set like 6-311++G(d,p) would be employed to perform geometry optimization, finding the most stable three-dimensional structure of the molecule.

Once the minimum energy geometry is obtained, further calculations can predict various spectroscopic data:

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be calculated. The predicted frequencies for key vibrational modes, such as the C=O stretches of the amide and carboxylic acid (typically in the 1650-1750 cm⁻¹ range) and the N-H and O-H stretches, can be compared with experimental spectra to validate the calculated structure.

NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are valuable for assigning peaks in experimental NMR spectra. For instance, the protons alpha to the carbonyl groups are expected to be shifted downfield. libretexts.org

Electronic Properties: Calculations can also provide insights into the electronic structure. Natural Bond Orbital (NBO) analysis can reveal information about charge distribution and delocalization, such as the resonance in the amide bond. The Molecular Electrostatic Potential (MEP) surface can be mapped to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting reactivity.

A summary of the types of data that can be generated for this compound through quantum-chemical calculations is provided in the table below.

ParameterComputational MethodPredicted Information
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Bond lengths, bond angles, dihedral angles
Vibrational SpectraFrequency CalculationIR and Raman active vibrational modes (e.g., C=O, O-H stretches)
NMR Chemical ShiftsGIAO¹H and ¹³C chemical shifts for structural assignment
Electronic PropertiesNBO, MEPAtomic charges, orbital interactions, reactive sites

Computational simulations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states that are often difficult to observe experimentally. acs.org For this compound, these simulations could be used to study its synthesis, for example, via the N-acylation of piperidine-2-carboxylic acid with propanoyl chloride.

By mapping the potential energy surface of the reaction, chemists can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, known as the transition state structure.

Calculate Activation Energies: Determine the energy barrier (activation energy, Ea) that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate.

Evaluate Thermodynamic Feasibility: Calculate the change in Gibbs free energy (ΔG) for the reaction to determine if the formation of products is thermodynamically favorable.

These computational studies can compare different possible pathways, providing a rationale for observed product distributions and helping to optimize reaction conditions.

The flexibility of the piperidine ring and the rotatable bonds of the substituents mean that this compound can exist in multiple conformations. nih.gov The six-membered piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, boat and twist-boat conformations are also possible.

Computational methods are used to systematically explore this conformational landscape:

Potential Energy Surface (PES) Scanning: By systematically rotating key dihedral angles (e.g., around the C-N amide bond and the C-C bond connecting the substituents to the ring), a PES scan can identify all low-energy conformers.

Energy Minimization: Each identified conformer is then subjected to geometry optimization to find its precise minimum energy structure and its relative energy. The conformer with the lowest energy is the global minimum and represents the most populated state of the molecule under equilibrium conditions.

For this molecule, a key aspect of the analysis would be to determine the preferred orientation (axial vs. equatorial) of the propanoyl and carboxylic acid groups on the chair conformer of the piperidine ring. nih.gov Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Computational analysis can quantify the energy difference between these conformers, predicting their relative populations. rsc.org

ConformerSubstituent PositionsHypothetical Relative Energy (kcal/mol)Description
Chair 1 (Global Minimum)Equatorial -COOH, Equatorial -CO(CH₂)₂CH₃0.00Both bulky groups are in the sterically favored equatorial positions.
Chair 2Axial -COOH, Equatorial -CO(CH₂)₂CH₃> 1.5The carboxylic acid group is in a less stable axial position.
Chair 3Equatorial -COOH, Axial -CO(CH₂)₂CH₃> 2.0The larger propanoyl group is in a sterically hindered axial position.
Twist-BoatN/A> 5.0Higher energy conformation due to torsional and steric strain.

Mechanistic Investigations of Biological Activities of 1 Propanoylpiperidine 2 Carboxylic Acid and Its Derivatives

Enzymatic Interactions and Modulatory Mechanisms

Detailed research into the specific enzymatic interactions of 1-Propanoylpiperidine-2-carboxylic acid is sparse. However, the structural motifs present in the molecule, namely the piperidine (B6355638) ring and the N-acyl group, are found in various enzyme inhibitors, suggesting potential modulatory roles.

Enzyme Inhibition Kinetics and Binding Site Characterization

Specific enzyme inhibition kinetic studies for this compound are not prominently available in the literature. For related N-acyl amino acid structures, the mode of inhibition is often competitive, non-competitive, or mixed, depending on the target enzyme and the specific substitutions on the acyl group and the ring. The characterization of binding sites would typically involve co-crystallization of the compound with the target enzyme or computational docking studies to identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site.

Substrate Recognition and Catalytic Mechanisms within Enzyme Active Sites

The mechanism by which enzymes would recognize this compound or its derivatives as a substrate or inhibitor is dictated by the topology and electrostatic potential of the enzyme's active site. The carboxylic acid moiety could mimic a natural substrate's feature, allowing it to bind. The propanoyl group and the piperidine ring would then interact with adjacent hydrophobic pockets or residues, influencing binding affinity and specificity. The catalytic mechanism would depend on the enzyme class; for instance, if targeting a protease, the carbonyl group of the propanoyl moiety could be susceptible to nucleophilic attack by a catalytic residue.

Modulation of Specific Enzyme Classes (e.g., Hydrolases, Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase)

While direct evidence for this compound is lacking, compounds with similar piperidine scaffolds have been investigated for their effects on various enzymes.

Hydrolases: The N-acylated piperidine structure is a common feature in inhibitors of serine hydrolases. The interaction could involve the formation of a covalent bond with the active site serine residue.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Many piperidine-containing compounds are known inhibitors of cholinesterases. Inhibition is often achieved by blocking the active site gorge, thereby preventing the substrate, acetylcholine, from binding. The binding is typically governed by interactions with key aromatic residues in the active site.

Carbonic Anhydrase (CA): While less common, some nitrogen-containing heterocyclic compounds can act as inhibitors of carbonic anhydrases. The mechanism often involves the coordination of a nitrogen atom to the zinc ion in the enzyme's active site, though it is less likely for an acylated nitrogen.

Enzyme ClassPotential Interaction Mechanism
Hydrolases Covalent modification of active site residues (e.g., serine).
Acetylcholinesterase Blockage of the active site gorge, interaction with aromatic residues.
Butyrylcholinesterase Similar to AChE, blocking the active site to prevent substrate access.
Carbonic Anhydrase Potential for coordination with the active site zinc ion.

Receptor Ligand Binding and Downstream Signal Transduction Pathways

The interaction of this compound with specific receptors has not been well characterized in publicly available research.

Characterization of Ligand-Receptor Interaction Profiles

To characterize the ligand-receptor interaction profile, radioligand binding assays would be necessary to determine the affinity (Ki or Kd values) of this compound for a panel of receptors. The piperidine core is a privileged scaffold in medicinal chemistry and is present in ligands for a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The specific nature of the N-propanoyl and 2-carboxy substituents would determine the selectivity and affinity for any particular receptor target.

Molecular Mechanisms of Agonism and Antagonism

Should this compound bind to a receptor, its functional effect as an agonist or antagonist would depend on the conformational changes it induces upon binding.

Agonism: An agonist would bind to the receptor and stabilize an active conformation, leading to the initiation of downstream signal transduction pathways (e.g., G-protein activation, second messenger production).

Antagonism: An antagonist would bind to the receptor but fail to induce the necessary conformational change for activation. It would occupy the binding site, thereby preventing the endogenous ligand or an agonist from binding and activating the receptor.

Further functional assays, such as measuring second messenger levels or ion channel currents, would be required to elucidate the specific molecular mechanism of action.

Interaction TypePotential Molecular Mechanism
Agonism Binds to a receptor and stabilizes its active conformation, triggering downstream signaling.
Antagonism Binds to a receptor, occupying the binding site without causing activation, thus blocking agonist activity.

Cellular and Subcellular Mechanistic Responses

The biological activities of this compound and its derivatives are underpinned by a range of cellular and subcellular mechanistic responses. Research into related piperidine compounds has illuminated several key pathways through which these molecules exert their effects, from influencing cell cycle and survival to modulating immune responses and metabolic pathways.

Mechanistic Basis of Effects on Cellular Proliferation and Apoptosis Pathways

Derivatives of piperidine have been shown to influence cellular proliferation and induce apoptosis through the modulation of key regulatory proteins. Although direct studies on this compound are limited, research on structurally related compounds like piperine (B192125) provides insight into potential mechanisms. These compounds can trigger apoptosis by activating molecular pathways that lead to programmed cell death. nih.gov

One of the primary mechanisms involves the regulation of the Bax to Bcl-2 ratio. A high Bax:Bcl-2 ratio is a known inducer of apoptosis. nih.gov Piperine, for example, has been observed to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells. nih.gov This shift in the Bax/Bcl-2 balance can lead to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c, which in turn activates the caspase signaling cascade. nih.gov

Furthermore, the activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. Piperine has been shown to induce the activation of caspase-3 and caspase-9, which are key executioner and initiator caspases, respectively. nih.gov The activation of these caspases is instrumental in the p53-mediated apoptosis pathway. nih.gov Some piperidine-containing compounds have also been noted to inhibit cell proliferation by affecting the expression of proteins involved in cell cycle progression, such as cyclin D3, E2F-1, and CDK4 for the G1 phase, and cyclin B, Cdc25C, and CDK1 for the G2 phase. nih.gov

In studies involving the non-protein amino acid L-Azetidine-2-carboxylic acid, which shares some structural similarities, pro-apoptotic effects were observed, indicated by an increased BAX/Bcl2 ratio and subsequent cell death at higher concentrations. nih.gov

Table 1: Effects of Piperine on Key Apoptotic Regulators

Target Protein Effect of Piperine Treatment Consequence
Bax Increased expression Promotes apoptosis
Bcl-2 Decreased expression Promotes apoptosis
Caspase-3 Activation Induces apoptosis

This table is based on findings from related piperidine compounds and serves as a potential model for the mechanistic actions of this compound.

Immunomodulatory Mechanisms, including Cytokine Modulation

Piperidine derivatives have demonstrated significant immunomodulatory potential, primarily through the suppression of pro-inflammatory cytokines. nih.gov For instance, piperinic acid, a constituent of Piper longum, has been shown to moderate pro-inflammatory mediators. nih.gov In in vitro studies using human peripheral blood mononuclear cells (PBMCs), piperinic acid significantly inhibited mitogen-induced proliferation. nih.gov

This inhibition is associated with a reduction in the mRNA transcripts of key pro-inflammatory cytokines. Specifically, the expression of Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-alpha), and Interleukin-1beta (IL-1beta) were all suppressed under stimulated conditions in a time-dependent manner. nih.gov This suggests that the immunomodulatory effects are exerted at the level of gene transcription.

Table 2: In Vitro Effects of Piperinic Acid on Cytokine mRNA Expression

Cytokine Stimulant Effect of Piperinic Acid (5 µg/ml)
IL-2 Concanavalin A (ConA) Significant inhibition
TNF-alpha Lipopolysaccharide (LPS) Significant inhibition

Data from studies on piperinic acid, a related piperidine compound. nih.gov

The suppression of these cytokines points to a mechanism that can downregulate inflammatory responses, which is a key aspect of immunomodulation. nih.gov

Influence on Protein Structural Integrity and Stability (e.g., thermal stability)

The incorporation of piperidine-based structures into peptides can influence their structural integrity and stability. For example, the introduction of 4-aminopiperidine-4-carboxylic acid residues into antimicrobial peptides has been shown to preserve their helical structure and enhance resistance to digestive enzymes. nih.gov This suggests that the rigid ring structure of piperidine can confer a greater degree of conformational stability to macromolecules.

Conversely, the misincorporation of amino acid analogs, such as L-azetidine-2-carboxylic acid, a structural analog of proline, into proteins can lead to proteotoxic stress. biorxiv.org This occurs because the different bond angles of the azetidine (B1206935) ring compared to proline's pyrrolidine (B122466) ring can disrupt the normal folding and structure of proteins, potentially leading to misfolded and non-functional proteins. biorxiv.orgresearchgate.net This accumulation of misfolded proteins can trigger cellular stress responses, such as the unfolded protein response. nih.govmdpi.com While not a direct measure of thermal stability, this highlights the critical role of the piperidine ring's integrity in maintaining proper protein structure.

Perturbation of Specific Biochemical Pathways (e.g., L-lysine metabolism)

Certain piperidine carboxylic acids are known intermediates in specific biochemical pathways. For instance, Δ¹-piperideine-2-carboxylic acid is an established intermediate in the metabolic pathway of L-lysine in the brain. nih.gov Studies on the uptake and metabolism of Δ¹-piperideine-2-carboxylic acid in synaptosomes from the rat cerebral cortex have shown a sodium- and temperature-dependent transport mechanism. nih.gov

This intermediate is part of a distinct pathway for the degradation of D-lysine, which proceeds via Δ¹-piperideine-2-carboxylate to L-pipecolate. nih.gov This pathway is independent of the primary L-lysine degradation pathway. nih.gov The involvement of a piperidine-based carboxylic acid in such a fundamental amino acid metabolic pathway underscores the potential for this compound or its metabolites to interact with and potentially perturb these biochemical processes. The uptake of Δ¹-piperideine-2-carboxylic acid was only moderately inhibited by L-lysine and its metabolites, suggesting a specific transport system. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-aminopiperidine-4-carboxylic acid
Bax
Bcl-2
Caspase-3
Caspase-9
Concanavalin A
Cyclin B
Cyclin D3
Cytochrome c
Delta-1-piperideine-2-carboxylic acid
E2F-1
Interleukin-1beta (IL-1beta)
Interleukin-2 (IL-2)
L-Azetidine-2-carboxylic acid
L-lysine
L-pipecolate
Lipopolysaccharide (LPS)
p53
Piperine
Piperinic acid
Proline

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Propanoylpiperidine 2 Carboxylic Acid Analogs

Correlation of Structural Features with Mechanistic Biological Outcomes

The biological activity of 1-propanoylpiperidine-2-carboxylic acid analogs is intricately linked to their three-dimensional structure and chemical properties. The core scaffold, consisting of a piperidine (B6355638) ring N-acylated with a propanoyl group and substituted with a carboxylic acid at the 2-position, presents three primary regions for modification. SAR studies focus on systematically altering these regions to probe their interactions with biological targets.

The piperidine scaffold is a common motif in pharmaceuticals and serves as a crucial structural component in many biologically active compounds. ajchem-a.comajchem-a.com Modifications to this ring can significantly alter a compound's pharmacological profile by affecting its conformation, lipophilicity, and steric interactions with a target protein.

Research on various piperidine-containing molecules has demonstrated that substitutions on the ring can lead to substantial changes in activity. nih.gov For instance, the introduction of alkyl groups, such as methyl or ethyl, can enhance hydrophobic interactions within a binding pocket. The position of these substituents is also critical; studies on N-acyl-N-phenyl ureas of substituted piperidines showed that 2-ethyl and 4-methyl substitutions could yield compounds with anti-inflammatory activity comparable to indomethacin. nih.gov Conversely, bulky substituents may introduce steric hindrance, potentially reducing or abolishing activity.

Piperidine Ring ModificationPotential Structural EffectPredicted Impact on Biological ActivitySupporting Rationale/Example
Small Alkyl Substitution (e.g., -CH₃)Increases lipophilicity; minor steric bulk.May enhance binding through hydrophobic interactions.4-methyl substituted piperidines showed appreciable anti-inflammatory activity. nih.gov
Bulky Substitution (e.g., -Phenyl)Significant steric bulk; increased hydrophobicity.Could enhance activity via new interactions or decrease it due to steric clash.4-phenyl substituted piperidines yielded potent anti-inflammatory agents. nih.gov
Introduction of Polar Groups (e.g., -OH)Increases polarity; potential H-bond donor/acceptor.May introduce new hydrogen bonding interactions, improving affinity and selectivity.Piperidines with a proximal hydroxy group showed suitable antioxidant properties. ajchem-a.com
Ring Constraint (e.g., Bridging)Reduces conformational flexibility.Can lock the molecule in a bioactive conformation, increasing potency, or an inactive one, decreasing it.Constraining the piperidine ring can provide insight into the receptor-preferred conformation. nih.gov

Key modifications to the propanoyl chain include:

Chain Length: Altering the length of the acyl chain (e.g., from acetyl to butanoyl) directly impacts lipophilicity. Shorter chains may improve aqueous solubility, while longer chains enhance membrane permeability and hydrophobic interactions. Studies on other N-acyl compounds have shown that optimal lipid chain lengths are crucial for activity. rsc.org

Branching: Introducing branching (e.g., an isobutanoyl group) adds steric bulk near the piperidine nitrogen. This can be used to probe the space available in a binding pocket, potentially leading to improved selectivity for a specific target.

Unsaturation: The introduction of double or triple bonds can rigidify the side chain's conformation and introduce the potential for π-π stacking interactions if the binding site contains aromatic residues.

Cyclization: Replacing the propanoyl group with a cyclopropylcarbonyl moiety, for example, would restrict rotation and present a different three-dimensional shape to the target.

Systematic exploration of these modifications is essential to define the optimal size, shape, and flexibility of the N-acyl substituent for maximal biological effect.

The carboxylic acid at the C-2 position is a critical functional group, likely involved in key polar interactions such as hydrogen bonding or ionic bonding with a biological target. nih.gov Its acidic nature means it is typically ionized at physiological pH, forming a carboxylate anion that can interact strongly with positively charged residues like arginine or lysine (B10760008).

Derivatization of this group is a common strategy in medicinal chemistry to probe its role and improve pharmacokinetic properties. researchgate.net Common derivatives include:

Esters: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge and eliminates its ability to act as a hydrogen bond donor. This change drastically reduces ionic interactions and increases lipophilicity. If activity is lost upon esterification, it strongly implies the acidic proton or the carboxylate's charge is essential for binding. thermofisher.com

Amides: Formation of primary, secondary, or tertiary amides also removes the acidic proton. Amides can still act as hydrogen bond acceptors and, in the case of primary and secondary amides, as donors. This modification can help determine the specific hydrogen bonding pattern required for activity. acgpubs.org

Bioisosteres: Replacing the carboxylic acid with other acidic groups (bioisosteres) like tetrazoles or N-acylsulfonamides can maintain the acidic character while altering steric and electronic properties. nih.gov This can lead to improved metabolic stability or cell permeability while preserving the key ionic interaction.

Studies on peptide derivatization have shown that modifying the carboxyl group can significantly impact molecular properties and interactions. nih.govresearchgate.net

Derivative TypeKey Structural ChangeEffect on Target InteractionExample Rationale
Methyl Ester (-COOCH₃)Neutralizes charge, removes H-bond donor capability.Abolishes ionic interactions; weakens H-bonding.Loss of activity suggests an ionic or H-bond donor interaction is critical.
Primary Amide (-CONH₂)Neutralizes charge, maintains H-bond donor/acceptor ability.Eliminates ionic bond but preserves hydrogen bonding potential.Retention of activity points to the importance of H-bonding over ionic charge.
TetrazoleReplaces carboxyl with an acidic, planar, 5-membered ring.Maintains acidic character (negative charge) with different geometry and H-bond vectors.Can improve metabolic stability and oral bioavailability while mimicking the carboxylate. nih.gov
N-AcylsulfonamideReplaces carboxyl with a non-planar acidic group.Maintains acidic character but with different steric and electronic distribution.Often used as a carboxylic acid bioisostere to enhance properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational approach used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, QSAR can be a powerful tool for predicting the activity of untested molecules and for understanding the key physicochemical properties that drive potency.

The development of a QSAR model involves several key steps. First, a "training set" of this compound analogs with experimentally determined biological activities is assembled. For each molecule in this set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Related to molecular size and branching.

Electronic descriptors: Describing the distribution of charges, dipole moment, and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity.

Steric descriptors: Quantifying the three-dimensional shape and bulk of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates a subset of these descriptors with the observed biological activity. nih.govresearchgate.net A typical MLR model might take the form:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

Here, the coefficients (c₁, c₂, c₃) indicate the weight or importance of each descriptor. A positive coefficient means that increasing the value of that descriptor enhances activity, while a negative coefficient indicates the opposite. The model's robustness and predictive power are then validated using internal methods (e.g., cross-validation) and an external "test set" of compounds not used in the model's creation. mdpi.com

A pharmacophore is an abstract description of the essential molecular features necessary for biological activity. nih.gov QSAR models, in conjunction with SAR data, help to identify these key features for this compound analogs.

Based on the structure, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the propanoyl group.

Hydrogen Bond Donor/Acceptor & Anionic Center: The carboxylic acid group.

Hydrophobic Feature: The piperidine ring itself and parts of the propanoyl chain.

A successful QSAR model quantifies the importance of these features through its descriptors. researchgate.net For example, if the model includes a descriptor for partial negative charge on an oxygen atom and this descriptor has a large positive coefficient, it confirms the importance of a strong hydrogen bond acceptor at that position. Similarly, the inclusion of logP with a positive coefficient would highlight the need for optimal lipophilicity. The contour maps generated from 3D-QSAR studies (like CoMFA and CoMSIA) can visually represent these pharmacophoric requirements, showing regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. researchgate.net This information provides a rational basis for the design of new, more potent analogs.

Rational Design Strategies for Novel Analogs

Rational drug design aims to methodically create new molecules with improved potency, selectivity, and pharmacokinetic properties. For analogs of this compound, this involves targeted modifications to its three main components: the carboxylic acid, the piperidine ring, and the N-propanoyl group.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical or chemical properties, leading to comparable biological activity. drughunter.comcambridgemedchemconsulting.com This strategy is employed to enhance a molecule's characteristics, such as improving metabolic stability, increasing cell permeability, or altering receptor affinity. drughunter.com

Carboxylic Acid Bioisosteres: The carboxylic acid moiety is a critical pharmacophoric element, often involved in forming key hydrogen bonds or salt bridges with biological targets. nih.gov However, its ionization at physiological pH can limit oral bioavailability and cell membrane permeability. nih.gov Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. nih.gov

The mechanistic consequence of such a replacement is a change in acidity (pKa), spatial arrangement, and hydrogen bonding capacity. For example, a tetrazole ring presents an acidic N-H proton that is positioned differently than the carboxylic acid proton, which can lead to optimized interactions with a receptor. drughunter.com Acyl sulfonamides, being weaker acids, can improve membrane permeability. drughunter.com

Interactive Table 1: Properties of Common Carboxylic Acid Bioisosteres This table illustrates how different bioisosteric replacements for the carboxylic acid group in this compound would alter key physicochemical properties.

Original Group Bioisosteric Replacement Approximate pKa Key Mechanistic Consequences
Carboxylic Acid Tetrazole ~5 Mimics charge and H-bonding; altered geometry may improve binding affinity. drughunter.com
Carboxylic Acid Acyl Sulfonamide ~9-10 Weaker acid, increased lipophilicity, enhanced membrane permeability. drughunter.com
Carboxylic Acid Hydroxamic Acid ~9 Acts as a metal chelator, can form different H-bond networks.

Piperidine Ring Bioisosteres: The piperidine ring serves as a central scaffold. Its replacement with a bioisostere can modulate lipophilicity, solubility, and metabolic stability. Bicyclic analogs, such as azaspiro[3.3]heptanes, have been developed as effective piperidine bioisosteres. These constrained structures can offer improved metabolic stability and alter the vectoral projection of substituents. For instance, replacing a piperidine ring with a 1-azaspiro[3.3]heptane core has been shown to decrease lipophilicity, which can be a desirable modification in drug design. researchgate.net

Interactive Table 2: Comparison of Piperidine and a Bicyclic Bioisostere Data based on model compounds illustrates the impact of replacing a piperidine scaffold with a bioisosteric analog on lipophilicity. researchgate.net

Scaffold Example Compound Experimental Lipophilicity (logD)
Piperidine N-benzoylpiperidine 1.6

Flexible molecules must adopt a specific, energetically favorable conformation to bind to a receptor, a process associated with an entropic penalty. Introducing conformational constraints, such as by incorporating rings or bulky groups, can pre-organize the molecule into its bioactive conformation. This reduces the entropic cost of binding, potentially leading to a significant increase in affinity and selectivity.

For this compound, the six-membered piperidine ring primarily exists in chair conformations. The substituents—the carboxylic acid at C2 and the propanoyl group at N1—can occupy either axial or equatorial positions. The equilibrium between these conformers dictates how the key binding groups are presented to the target protein. Modifying the piperidine ring can lock it into a preferred conformation. For example, introducing substituents can create steric interactions that favor one chair form over another. nih.gov Fusing the piperidine to another ring system to create a bridged or bicyclic analog, such as a 2-azanorbornane, provides a more rigid scaffold, severely restricting conformational freedom and presenting the functional groups in a well-defined spatial arrangement. nih.gov This rigidity can enhance molecular recognition by ensuring a more precise fit with the receptor's binding site.

The effects of such constraints are profound; a conformationally locked analog may exhibit a dramatic increase in potency if the fixed conformation matches the bioactive one, or a complete loss of activity if it does not. This strategy is therefore a powerful tool for probing the required binding geometry of a ligand.

Principles of Ligand-Based and Structure-Based Molecular Design (Focus on Mechanistic Insights)

Both ligand-based and structure-based design are complementary computational strategies that provide mechanistic insights to guide the synthesis of improved analogs.

Ligand-Based Molecular Design: This approach is utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. nih.gov By analyzing the common structural features of active compounds, a pharmacophore model can be generated. This model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity.

For this compound analogs, a ligand-based approach would involve:

Pharmacophore Modeling: Identifying that an acidic group (from the carboxylate), a hydrogen bond acceptor (from the propanoyl carbonyl), and a hydrophobic region (the piperidine ring) are crucial and defining their relative spatial orientation.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties of the analogs with their biological activity. This can reveal, for instance, that increasing the lipophilicity of the N-acyl chain enhances potency up to a certain point, providing a mechanistic rationale for designing new analogs with optimal chain length or branching.

Structure-Based Molecular Design: When the 3D structure of the target protein is available from techniques like X-ray crystallography or NMR, structure-based design becomes a powerful tool. This method involves docking the ligand into the active site of the target to visualize and analyze the specific molecular interactions.

A hypothetical structure-based design process for a this compound analog targeting an enzyme might reveal:

The carboxylate group forming a critical salt bridge with a positively charged arginine or lysine residue in the binding pocket.

The carbonyl oxygen of the propanoyl group acting as a hydrogen bond acceptor with a backbone N-H group of the protein.

The piperidine ring and ethyl part of the propanoyl group fitting into a hydrophobic subpocket.

This mechanistic insight allows for the rational design of new analogs. For example, if the hydrophobic pocket is not completely filled, extending the N-acyl chain from propanoyl to butanoyl could result in additional favorable van der Waals interactions and increased affinity. Conversely, if a steric clash is observed, a smaller N-acyl group could be synthesized. This iterative process of computational modeling followed by chemical synthesis and biological testing is a hallmark of modern rational drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Propanoylpiperidine-2-carboxylic acid, and how do they influence experimental design?

  • Answer : The compound has a molecular formula of C9H15NO3 (calculated from structural analogs in ). Key properties include:

  • Solubility : Optimal in polar solvents (e.g., DMSO, methanol) based on analogous piperidine-carboxylic acid derivatives .
  • Stability : Sensitive to prolonged exposure to light and moisture; store at -20°C under inert gas .
  • Purity : Typically ≥95%, verified via HPLC and mass spectrometry (MS) .
    • Methodological Note : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) for purity assessment. For solubility testing, employ a shake-flask method with spectrophotometric quantification .

Q. How can researchers confirm the structural identity of this compound?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H/13C NMR spectra to confirm the piperidine backbone and propanoyl substituent .
  • Infrared (IR) Spectroscopy : Compare experimental IR spectra to reference data (e.g., 1700–1750 cm⁻¹ for carbonyl stretches) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 202.1074 for C9H15NO3) .

Q. What are the recommended protocols for synthesizing this compound?

  • Answer : While direct synthesis protocols are not explicitly documented, analogous methods involve:

  • Step 1 : Acylation of piperidine-2-carboxylic acid with propanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Step 3 : Crystallization from ethanol/water for high-purity yields .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions between this compound and its structural analogs?

  • Answer : Misassignments often arise due to similar functional groups (e.g., carbonyls in propanoyl vs. acetyl substituents). To resolve:

  • IR Spectral Differentiation : Compare vibrational modes; for example, this compound exhibits distinct C=O stretching frequencies compared to 1-(2-oxopropyl)piperidine-2-carboxylic acid .
  • Tandem MS/MS : Fragment ions (e.g., loss of COOH or propanoyl groups) provide unique structural fingerprints .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Answer :

  • In Silico Docking : Use software like AutoDock to model interactions with target enzymes (e.g., metalloproteases or dehydrogenases) .
  • In Vitro Assays : Perform competitive inhibition assays with varying substituents (e.g., methyl vs. propanoyl groups) to assess binding affinity .
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and identify critical functional groups .

Q. How can researchers address stability challenges during long-term in vitro studies?

  • Answer :

  • Degradation Pathways : Hydrolysis of the propanoyl group is a primary concern. Monitor via LC-MS at regular intervals .
  • Stabilization Strategies : Use buffered solutions (pH 6–7) and antioxidants (e.g., ascorbic acid) to reduce oxidative degradation .
  • Control Experiments : Include stability controls (e.g., compound-spiked blank matrices) to distinguish degradation from assay interference .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize multiple reaction monitoring (MRM) transitions for specificity .
  • Internal Standards : Use deuterated analogs (e.g., d3-propanoyl) to correct for matrix effects .
  • Validation Parameters : Assess linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) per FDA guidelines .

Data Contradiction and Reproducibility

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity Variability : Verify batch-to-batch consistency via HPLC and elemental analysis .
  • Assay Conditions : Standardize parameters (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) .
  • Statistical Power : Use sample sizes ≥3 replicates and ANOVA with post-hoc tests to ensure robustness .

Q. What steps ensure reproducibility in synthesizing this compound derivatives?

  • Answer :

  • Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR .
  • Batch Documentation : Record exact stoichiometry, solvent grades, and purification yields .
  • Open Data : Share synthetic protocols and spectral data in public repositories (e.g., PubChem) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Propanoylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propanoylpiperidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.